Ethyl 3-(4-isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 3-(4-isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a fascinating compound with potential applications in various fields. Its chemical structure combines elements from both pyrazole and pyrimidine, making it an intriguing hybrid. Let’s explore further!
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of appropriate precursors, such as 4-isopropylphenylhydrazine and 6-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid. The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or acetic acid).
Industrial Production:: While research laboratories often use custom synthesis, industrial production may involve large-scale processes. These could include continuous flow methods, solid-phase synthesis, or modifications of existing routes. Optimization for yield, purity, and safety is crucial in industrial settings.
Chemical Reactions Analysis
Reactivity:: Ethyl 3-(4-isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of different functional groups.
Reduction: Reduction processes may yield derivatives with altered properties.
Substitution: Substituents on the aromatic rings can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce carbonyl groups.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products:: The specific products depend on the reaction conditions and substituents. For instance, reduction of the carbonyl group could yield the corresponding alcohol.
Scientific Research Applications
Chemistry::
Building Blocks: Researchers use this compound as a building block for more complex molecules.
Drug Discovery: Its unique structure may inspire drug design efforts.
Neuroprotection: Recent studies suggest that related triazole-pyrimidine hybrids exhibit neuroprotective properties.
Anti-Inflammatory Activity: These compounds may modulate inflammatory pathways.
Fine Chemicals: Ethyl 3-(4-isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate could find applications in specialty chemicals.
Mechanism of Action
The compound likely exerts its effects through multiple pathways:
Inhibition of ER Stress: By reducing endoplasmic reticulum (ER) stress, it protects neuronal cells.
NF-kB Pathway Modulation: It may interfere with the NF-kB inflammatory pathway.
Comparison with Similar Compounds
While no direct analogs exist, its hybrid structure sets it apart. Similar compounds include other pyrazole-pyrimidine hybrids and related heterocycles.
Properties
Molecular Formula |
C19H21N3O2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
ethyl 7-methyl-3-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H21N3O2/c1-5-24-19(23)16-10-20-18-17(11-21-22(18)13(16)4)15-8-6-14(7-9-15)12(2)3/h6-12H,5H2,1-4H3 |
InChI Key |
JWKMDBUAYKIAJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)C(C)C)N=C1)C |
Origin of Product |
United States |
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